(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
The compound “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a diazepane ring, a sulfonyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and benzofuran intermediates, followed by their functionalization and coupling to form the final product. Common reaction conditions include the use of strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure a sustainable and efficient production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The imidazole and diazepane rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxylated benzofuran derivative, while reduction of the sulfonyl group could produce a sulfide-containing compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying various biochemical pathways. Its multiple functional groups enable interactions with different biological targets, making it a versatile tool for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a therapeutic agent for treating various diseases. Its structural features suggest it could interact with specific enzymes or receptors, leading to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism by which “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone” exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-imidazol-4-yl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone
- (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzofuran-2-yl)methanone
- (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone
Uniqueness
The uniqueness of “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone” lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-14-21-18(13-22(14)2)30(26,27)24-9-5-8-23(10-11-24)20(25)17-12-15-6-4-7-16(28-3)19(15)29-17/h4,6-7,12-13H,5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYQGDSGMFXQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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